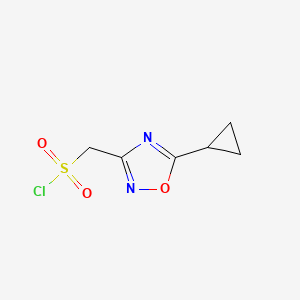

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1597298-23-1 . It has a molecular weight of 222.65 and its IUPAC name is (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride .

Synthesis Analysis

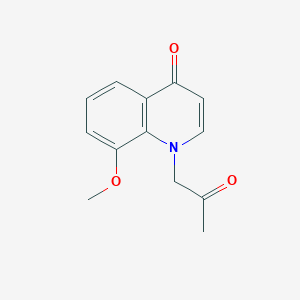

The synthesis of 1,2,4-oxadiazole derivatives, such as “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride”, often involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis

The InChI code for “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” is 1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. One common reaction is an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride” has a molecular weight of 222.65 . .Aplicaciones Científicas De Investigación

Synthesis and Transformation

Research demonstrates the versatile reactivity of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride in synthesizing diverse heterocyclic systems. For instance, the synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, and other related compounds from cyanomethanesulfonyl chloride highlights the compound's utility in accessing a variety of biologically relevant structures (Winterwerber, Geiger, & Otto, 2006).

Biological Activities

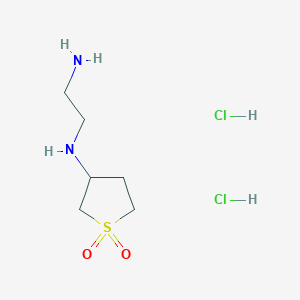

Studies on derivatives of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride reveal significant biological activities. The synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed these compounds exhibited moderate to high activity against Gram-negative and Gram-positive bacteria, indicating their potential as therapeutic agents (Khalid et al., 2016).

Material Science Applications

The compound's utility extends beyond biological activities into materials science, exemplified by the study on sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. This research suggests potential applications in energy storage technologies, showcasing the compound's versatility in different scientific domains (Su, Winnick, & Kohl, 2001).

Polymorphism and Crystal Engineering

The compound also plays a role in crystal engineering, as evidenced by the study on concomitant polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole. This research highlights its importance in understanding solid-state properties and the development of materials with specific physical characteristics (Shishkina et al., 2020).

Anticancer Research

Further emphasizing its biomedical significance, studies on sulfonamide-based 1,3,4-oxadiazole derivatives synthesized from 5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride reveal good anti-inflammatory activity. Some compounds exhibited excellent anti-inflammatory activity, underscoring the potential for developing new therapeutic agents (Kavitha, Nasarullah, & Kannan, 2019).

Propiedades

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-6(12-9-5)4-1-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHCOELCLGQPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2805238.png)

![(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2805240.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2805244.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)propionamide](/img/structure/B2805245.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2805253.png)